2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide
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Overview
Description
2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C14H11ClFNOS It is known for its unique structural properties, which include a chloroacetamide group and a fluorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-fluorothiophenol with 4-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the recovery and recycling of reagents such as triethylamine can reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted acetamides and thioethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar structure but with an additional chlorine atom on the phenyl ring.
2,4-Dichloroacetanilide: Contains two chlorine atoms on the phenyl ring instead of a fluorine atom.
N-(4-(4-Fluorophenyl)-4-piperidinyl)acetamide hydrochloride: Contains a piperidine ring instead of a sulfanyl group.
Uniqueness
2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is unique due to the presence of both a chloroacetamide group and a fluorophenyl sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroacetamide group and a fluorophenyl sulfanyl group, which contribute to its unique biological properties. The molecular formula is C_{13}H_{11ClFNS with a molecular weight of approximately 261.31 g/mol. Its structure allows for interactions with various biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on chloroacetamides showed that they were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and moderately effective against fungi such as Candida albicans .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
---|---|---|---|
2-chloro-N-{4-(fluorophenyl)sulfanyl}acetamide | Effective | Less Effective | Moderate |
N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Moderate | Low |
N-(3-bromophenyl)-2-chloroacetamide | Effective | Low | Moderate |
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, derivatives containing halogenated phenyl groups have demonstrated increased cytotoxicity against cancer cells, particularly in breast cancer (MCF-7) and lung carcinoma (A549) models .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
2-chloro-N-{4-(fluorophenyl)sulfanyl}acetamide | MCF-7 (Breast Cancer) | 10.5 |
2-chloro-N-{4-(chlorophenyl)sulfanyl}acetamide | A549 (Lung Cancer) | 8.1 |
N-(4-fluorophenyl)-2-chloroacetamide | HeLa (Cervical Cancer) | 12.3 |
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their function.
- Signal Transduction Modulation : It can interact with cellular receptors, modulating signal transduction pathways that affect cell growth and apoptosis.
- Oxidative Stress Response : The presence of the sulfanyl group may influence redox reactions within cells, potentially altering oxidative stress levels .
Case Studies and Research Findings
- Antimicrobial Testing : A comprehensive study evaluated various chloroacetamides for their antimicrobial properties using standard testing methods against several bacterial strains. Results indicated that compounds with halogen substitutions exhibited enhanced lipophilicity, facilitating better membrane penetration .
- Anticancer Activity : In a series of experiments on cancer cell lines, it was found that the introduction of a fluorinated phenyl group significantly increased the cytotoxic activity compared to non-fluorinated counterparts. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation pathways .
- Quantitative Structure-Activity Relationship (QSAR) : The biological activity of chloroacetamides was analyzed using QSAR models, which predicted their effectiveness based on structural features. The findings highlighted the importance of substituent positions on the phenyl ring in determining biological efficacy .
Properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c15-9-14(18)17-11-3-7-13(8-4-11)19-12-5-1-10(16)2-6-12/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKZZHFZODZGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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